(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate
Overview
Description
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Kinase Inhibitors
A novel one-pot, three-component Wittig–SNAr approach has been developed for synthesizing analogues of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate, which are used as intermediates for aurora 2 kinase inhibitors. This process is characterized by its rapid and highly efficient formation of a new C(sp2)–N bond and a new C(sp2)–C(sp2) double bond using water as a solvent, with high stereoselectivity and moderate to high yield (Xu et al., 2015).
Fluorescence and Anti-Cancer Activity
The stereoselective synthesis of E, E / E, Z isomers based on a pyrrole core skeleton has been explored. These isomers, including analogues of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, displayed higher quantum efficiency in the solid state and eminent anti-cancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Non-Linear Optical Applications
A newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA) has been characterized, revealing its suitability for non-linear optical (NLO) applications. Theoretical calculations align with experimental studies, suggesting its strong electrophilicity and potential for forming various heterocyclic compounds (Rawat & Singh, 2015).
Supramolecular Assembly and Crystal Structure
The synthesis of Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and their characterization, including single crystal X-ray diffraction, revealed a three-dimensional supramolecular network. This network is governed by various hydrogen bonds and π⋯π stacking interactions, indicating potential applications in materials science and molecular engineering (Matos et al., 2016).
Organic Dyes for Solar Cells
Research on organic dyes involving ethyl 2-cyano-3-{5-[2-(4-pyrrolidin-1-ylphenyl)vinyl]thiophen-2-yl}acrylic acid has been conducted for their application in dye-sensitized solar cells. These studies focus on the influence of π-conjugation units in the dyes and their efficiency in solar-to-electrical energy conversion (Qin et al., 2007).
Properties
IUPAC Name |
ethyl (E)-3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIYFNSIAUVFH-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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